Superior Sleep Maintenance in Phase II: Lorediplon 5 mg and 10 mg vs. Placebo on Wake After Sleep Onset (WASO)
In a double-blind, dose-finding, 4-way crossover Phase II clinical trial involving 145 adult patients with insomnia disorder, both Lorediplon 5 mg and 10 mg met the primary endpoint with high statistical significance compared to placebo. The study measured Wake After Sleep Onset (WASO) via polysomnography (PSG) [1]. Lorediplon 5 mg reduced mean WASO by 19 minutes (p<0.0001), and Lorediplon 10 mg reduced mean WASO by 23 minutes (p<0.0001) compared to placebo [1].
| Evidence Dimension | Wake After Sleep Onset (WASO) reduction |
|---|---|
| Target Compound Data | 19 min reduction (5 mg); 23 min reduction (10 mg) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | -19 min (p<0.0001) for 5 mg; -23 min (p<0.0001) for 10 mg |
| Conditions | Double-blind, randomized, placebo-controlled, 4-way cross-over Phase II trial; 145 adult insomnia patients; 11 European sleep labs; polysomnography (PSG) |
Why This Matters
Demonstrates a statistically significant and clinically meaningful improvement in sleep maintenance, a key differentiator for compounds targeting insomnia.
- [1] Ergomed Group. (2017, February 6). Ergomed announces positive Phase II top-line results of co-development partner Ferrer's Lorediplon for the treatment of insomnia. Press Release. View Source
